Methyl 2,6-difluoro-4-nitrobenzoate
Description
Methyl 2,6-difluoro-4-nitrobenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with two fluorine atoms at positions 2 and 6, a nitro group at position 4, and a methyl ester group at position 1.
Properties
Molecular Formula |
C8H5F2NO4 |
|---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
methyl 2,6-difluoro-4-nitrobenzoate |
InChI |
InChI=1S/C8H5F2NO4/c1-15-8(12)7-5(9)2-4(11(13)14)3-6(7)10/h2-3H,1H3 |
InChI Key |
GIWYTZQNVKXDAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-difluoro-4-nitrobenzoate typically involves the nitration of methyl 2,6-difluorobenzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 4-position of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve high yields and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,6-difluoro-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution (SNAr). Common nucleophiles include amines and thiols.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., dimethyl sulfoxide).
Major Products:
Reduction: Methyl 2,6-difluoro-4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2,6-difluoro-4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic agents may utilize this compound as a starting material for the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It serves as a precursor in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,6-difluoro-4-nitrobenzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s lipophilicity and binding affinity to target molecules.
Comparison with Similar Compounds
Key Differences :
- Bioactivity : Sulfonylurea analogs act as acetolactate synthase (ALS) inhibitors, whereas the nitro group in the target compound may confer different biological activity or toxicity profiles.
Structural Similarity-Based Analogs ()
High-similarity compounds (≥0.94 similarity score) include:
| Compound Name | CAS No. | Substituents (Positions) | Key Differences |
|---|---|---|---|
| 2,6-Difluoro-4-methylbenzoic acid | 1583-65-9 | 2,6-F; 4-CH₃ | Methyl vs. nitro group at position 4 |
| 2,4-Difluoro-3-methylbenzoic acid | 25832-58-0 | 2,4-F; 3-CH₃ | Altered fluorine positions; methyl group |
Key Insights :
- Electronic Effects : The nitro group in this compound increases acidity (pKa reduction) compared to methyl-substituted analogs, influencing solubility and interaction with biological targets .
Resin-Derived Methyl Esters ()


While structurally dissimilar, resin-derived esters (e.g., sandaracopimaric acid methyl ester, communic acid methyl esters) highlight the diversity of methyl ester applications:
Contrast: this compound lacks the terpenoid backbone of resin esters, limiting its role in natural product chemistry but expanding synthetic utility in fluoroorganic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
